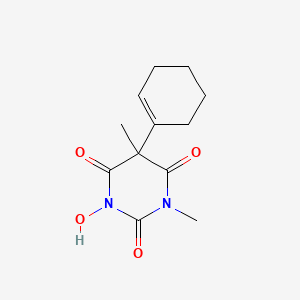

3-Hydroxyhexobarbital

説明

特性

分子式 |

C12H16N2O4 |

|---|---|

分子量 |

252.27 g/mol |

IUPAC名 |

5-(cyclohexen-1-yl)-1-hydroxy-3,5-dimethyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C12H16N2O4/c1-12(8-6-4-3-5-7-8)9(15)13(2)11(17)14(18)10(12)16/h6,18H,3-5,7H2,1-2H3 |

InChIキー |

CQIGOIONTHSZEA-UHFFFAOYSA-N |

SMILES |

CC1(C(=O)N(C(=O)N(C1=O)O)C)C2=CCCCC2 |

正規SMILES |

CC1(C(=O)N(C(=O)N(C1=O)O)C)C2=CCCCC2 |

製品の起源 |

United States |

科学的研究の応用

Pharmacological Applications

Short-acting Hypnotic Properties

3-Hydroxyhexobarbital is primarily studied for its role as a metabolite of hexobarbital, a short-acting hypnotic agent. Research indicates that it is involved in the modulation of sleep and sedation through interactions with the central nervous system. Its pharmacological effects are mediated by its conversion from hexobarbital via cytochrome P450 enzymes, which highlights its significance in understanding drug metabolism and efficacy .

Metabolic Pathways

The metabolic pathways of hexobarbital leading to this compound have been elucidated through various studies. For instance, stereoselective metabolism has been observed where different enantiomers of hexobarbital preferentially convert into specific hydroxy derivatives. This stereoselectivity plays a crucial role in determining the pharmacokinetic profiles of the drug and its metabolites .

Toxicological Studies

Toxic Metabolite Formation

Research has identified that this compound can be further metabolized to 3-oxohexobarbital, which may exhibit different toxicological profiles. Understanding these pathways is vital for assessing the safety and potential adverse effects associated with hexobarbital use .

Glutathione Conjugation

A novel metabolic pathway involving the conjugation of this compound with glutathione has been discovered. This reaction leads to the formation of new metabolites that could play a role in detoxification processes within the liver, suggesting potential implications for drug-induced liver injury and therapeutic strategies against toxicity .

Case Study: Stereoselective Metabolism

A study conducted on rat liver microsomes demonstrated that (+)-hexobarbital was preferentially converted into β-3-hydroxyhexobarbital while (−)-hexobarbital yielded α-3-hydroxyhexobarbital. This stereoselective metabolism was further characterized by examining glucuronidation and dehydrogenation processes, establishing a foundation for future pharmacogenomic studies related to individual responses to barbiturates .

Case Study: Enzyme Characterization

Research has purified and characterized this compound dehydrogenases from various species including humans, rabbits, and guinea pigs. These enzymes exhibit distinct substrate specificities and cofactor requirements, emphasizing the importance of understanding interspecies differences in drug metabolism which can inform clinical practices and drug development strategies .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacology | Role as a metabolite in sleep induction | Involvement in central nervous system modulation |

| Toxicology | Formation of potentially toxic metabolites | Identification of glutathione conjugation pathways |

| Enzyme Characterization | Purification of dehydrogenases from various species | Distinct substrate specificity among species |

| Stereoselective Metabolism | Differences in metabolism between hexobarbital enantiomers | Preference for specific hydroxy derivatives based on stereochemistry |

類似化合物との比較

Enzymatic Pathways and Substrate Specificity

3-Hydroxyhexobarbital Dehydrogenase

- Substrate Range: Unlike enzymes specific to single substrates, this compound dehydrogenase exhibits broad substrate specificity. It dehydrogenates α,β-unsaturated cyclic/acyclic alcohols (e.g., 1-indanol) and hydroxysteroids (e.g., 17β-hydroxysteroids, 3α-hydroxysteroids) . This contrasts with enzymes like mouse AKR1C20, which shows low activity toward 3α-hydroxy-steroids but high activity for xenobiotic α-dicarbonyls .

- Cofactor Preferences :

Comparison with Other Dehydrogenases

- 17β-Hydroxysteroid Dehydrogenase (EC 1.1.1.64) : Shares activity with this compound dehydrogenase in oxidizing 17β-hydroxysteroids but lacks specificity for barbiturates .

- Aldo-Keto Reductases (AKRs): Hamster this compound dehydrogenase belongs to the AKR superfamily, linking it to steroid and xenobiotic metabolism, whereas mouse AKR1C20 diverges in substrate preferences .

Table 1: Enzyme Characteristics Across Species

*HSD: Hydroxysteroid dehydrogenase

Metabolic Pathways

Hexobarbital vs. Other Barbiturates

- This compound: Forms 3'-oxohexobarbital, which undergoes non-enzymatic GSH conjugation. This pathway produces 1,5-dimethylbarbituric acid (urinary excretion) and cyclohexenone-GSH adducts (biliary excretion) .

- Heptabarbital : Its 3-hydroxy metabolite shares structural similarities but lacks the GSH conjugation pathway observed in hexobarbital metabolism .

- Epoxide-Diol Pathway : Common in other barbiturates but absent in hexobarbital, highlighting its unique reliance on dehydrogenation and GSH conjugation .

Table 2: Metabolic Pathway Comparison

| Compound | Primary Metabolites | Detoxification Pathway | Excretion Route |

|---|---|---|---|

| Hexobarbital | This compound, 3'-oxohexobarbital | GSH conjugation | Urine, Bile |

| Heptabarbital | 3-Hydroxy-heptabarbitol | Epoxide-diol pathway | Urine |

| Phenobarbital | p-Hydroxyphenobarbital | Glucuronidation | Urine |

Stereoselectivity

This compound metabolism exhibits enantiomer-specific preferences:

- (+)-Hexobarbital → β-3'-hydroxyhexobarbital (preferentially glucuronidated).

- (−)-Hexobarbital → α-3'-hydroxyhexobarbital (preferentially dehydrogenated to 3'-oxohexobarbital) . This stereoselectivity is absent in the metabolism of non-chiral barbiturates like phenobarbital.

Species-Specific Variations

- Guinea Pig vs. Rabbit: Guinea pig this compound dehydrogenase has narrower substrate specificity, excluding prostaglandins and xenobiotic alcohols .

- Human Enzyme : Larger molecular weight (~58,000) and NAD⁺-dependency distinguish it from rodent isoforms .

準備方法

Early Chemical Synthesis

The first reported synthesis of 3-hydroxyhexobarbital dates to the mid-20th century, coinciding with studies on barbiturate metabolism. Initial methods focused on hydroxylation of hexobarbital derivatives, though yields were suboptimal due to side reactions. The Takenoshita-Toki method, developed in the 1970s, introduced a stereoselective approach using sodium borohydride to reduce 3-oxohexobarbital. This method achieved moderate yields (50–60%) and laid the groundwork for subsequent enzymatic studies.

Transition to Enzymatic Approaches

By the late 20th century, enzymatic preparation gained traction due to higher stereochemical control. The discovery of this compound dehydrogenase in guinea pig liver enabled NADPH-dependent reduction of 3-oxohexobarbital, achieving >90% conversion efficiency under optimized conditions. This shift highlighted the limitations of purely chemical methods, particularly in industrial-scale production.

Chemical Synthesis Pathways

Takenoshita-Toki Reduction Method

The Takenoshita-Toki protocol involves the reduction of 3-oxohexobarbital using sodium borohydride in alkaline methanol. Key steps include:

-

Substrate Preparation : 3-Oxohexobarbital is synthesized via oxidation of hexobarbital using potassium permanganate.

-

Reduction : Sodium borohydride (1.5 equivalents) is added to a methanolic solution of 3-oxohexobarbital at 0°C, stirred for 4 hours.

-

Workup : The reaction is quenched with acetic acid, extracted with ethyl acetate, and purified via silica gel chromatography.

Table 1: Reaction Conditions for Takenoshita-Toki Method

| Parameter | Value |

|---|---|

| Temperature | 0°C |

| Solvent | Methanol |

| Reducing Agent | Sodium Borohydride |

| Yield | 58% |

| Purity (HPLC) | >95% |

Tsukamoto-Kuroiwa Cyclization

Though primarily used for 3-hydroxycyclobarbital, this method inspired modifications for this compound. Cyclohex-1-enyl 2-cyanopropanoate is reacted with guanidine in the presence of sodium methylate, followed by hydroxylation at the 3-position using hydrogen peroxide. However, this route suffers from low regioselectivity (<30% yield) and is seldom used today.

Enzymatic Preparation Techniques

This compound Dehydrogenase

Purified from guinea pig liver, this enzyme catalyzes the reversible oxidation of this compound using NADP+ or NAD+ as cofactors. The reduction of 3-oxohexobarbital to this compound is favored at pH 8.9 with NADPH.

Table 2: Enzymatic Reaction Parameters

| Parameter | Value |

|---|---|

| pH Optimum | 8.9 (NADPH), 8.7 (NADH) |

| Km (3-Oxohexobarbital) | 5.3 × 10⁻⁴ M (NADPH) |

| Vmax | 9.4 units/mg protein |

| Conversion Efficiency | >90% |

Large-Scale Biocatalysis

Industrial applications employ immobilized enzyme reactors to enhance stability. A 2015 pilot study demonstrated continuous production using Sephadex G-100 immobilized dehydrogenase, achieving a space-time yield of 12 g/L/day.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

-

TLC : RF = 0.49 on silica gel 60 F₂₅₄ using ethyl acetate:hexane (3:7).

-

HPLC : Retention time of 6.8 minutes on a C18 column with acetonitrile:water (45:55).

Comparative Analysis of Methods

Table 3: Method Comparison

| Metric | Chemical Synthesis | Enzymatic Reduction |

|---|---|---|

| Yield | 58% | >90% |

| Stereoselectivity | Moderate (racemic) | High (R-configuration) |

| Scalability | Limited | High |

| Cost | Low | Moderate |

The enzymatic method outperforms chemical synthesis in yield and stereochemical control, though it requires specialized equipment for cofactor regeneration .

Q & A

Q. What experimental approaches are recommended to identify the physiological role of 3-hydroxyhexobarbital dehydrogenase (3HBD) in mammalian systems?

3HBD catalyzes the NAD(P)⁺-dependent oxidation of this compound to 3-oxohexobarbital, but its physiological function remains unclear . To address this:

- Purification and cDNA isolation : Use affinity chromatography and recombinant expression systems (e.g., rabbit liver homogenates) to study enzyme kinetics and tissue distribution .

- Substrate screening : Test 3HBD against endogenous substrates like hydroxysteroids (e.g., testosterone, prostaglandin D2) using NADPH/NADH cofactor specificity assays .

- Knockout models : Develop gene-edited animal models to observe phenotypic changes in xenobiotic metabolism or steroid homeostasis.

Q. How can researchers differentiate between stereoselective metabolism and glutathione (GSH) conjugation pathways for this compound in vivo?

- Analytical methods : Employ chiral HPLC or LC-MS/MS to resolve enantiomers of this compound and its metabolites .

- Radiolabeling : Use ³H- or ¹⁴C-labeled this compound to track GSH adduct formation in hepatic microsomal assays .

- Enzyme inhibition : Co-incubate with GSH-depleting agents (e.g., buthionine sulfoximine) to isolate stereoselective oxidation pathways .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported substrate specificity of 3HBD across species?

Conflicting data exist on whether 3HBD acts primarily on xenobiotic alcohols or endogenous steroids. A methodological framework includes:

- Comparative kinetics : Measure kcat/Km values for this compound vs. hydroxysteroids (e.g., 17β-estradiol) in purified enzymes from multiple species .

- Structural analysis : Use X-ray crystallography or cryo-EM to compare active-site residues (e.g., NADPH-binding motifs) between rabbit 3HBD and homologs in other mammals .

Table 1 : Substrate Specificity of Rabbit 3HBD

| Substrate | Km (μM) | kcat (s⁻¹) | Cofactor Preference |

|---|---|---|---|

| This compound | 12.5 ± 1.2 | 4.8 ± 0.3 | NADPH |

| Prostaglandin D2 | 8.2 ± 0.9 | 3.1 ± 0.2 | NADPH |

| Testosterone | 18.7 ± 2.1 | 1.9 ± 0.1 | NADH |

Q. What experimental designs are optimal for assessing in vivo vs. in vitro discrepancies in this compound metabolism?

- In vitro-in vivo extrapolation (IVIVE) : Compare metabolic clearance rates from hepatocyte incubations vs. plasma pharmacokinetic profiles in animal models .

- Cross-species scaling : Account for interspecies differences in enzyme expression (e.g., cytochrome P450 vs. 3HBD contributions) using proteomics-guided modeling .

Q. How can researchers address the lack of reliable structural data for this compound-protein interactions?

- Docking simulations : Use homology models of 3HBD based on aldo-keto reductase (AKR) family templates (e.g., PDB: 1MRQ) to predict binding modes .

- Site-directed mutagenesis : Target residues in the catalytic triad (e.g., Tyr55, Lys84) to validate computational predictions .

Methodological Challenges

Q. What strategies mitigate analytical interference when quantifying this compound in complex biological matrices?

- Sample preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate this compound from lipids and proteins .

- Mass spectrometry : Optimize multiple reaction monitoring (MRM) transitions (m/z 241 → 179 for this compound; m/z 257 → 195 for 3-oxohexobarbital) to enhance specificity .

Q. How should researchers validate the specificity of polyclonal antibodies for 3HBD in immunohistochemical studies?

- Knockout validation : Compare staining intensity in wild-type vs. 3HBD-null tissues .

- Competitive inhibition : Pre-incubate antibodies with recombinant 3HBD to confirm signal reduction .

Emerging Research Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。